3-Ethyl-2-methylindoline
Description
3-Ethyl-2-methylindoline is a heterocyclic organic compound featuring an indoline core (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring). Its structure includes an ethyl group at position 3 and a methyl group at position 2 (Figure 1). This substitution pattern confers unique steric and electronic properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.
Synthesis: The compound can be synthesized via alkylation of indoline precursors. For example, describes a method where 2,3,3-trimethyl-3H-indole reacts with ethyl bromide in acetonitrile under basic conditions to yield 1-ethyl-3,3-dimethyl-2-methyleneindoline (TH-1), a structurally related compound .
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.248 |
IUPAC Name |
3-ethyl-2-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H15N/c1-3-9-8(2)12-11-7-5-4-6-10(9)11/h4-9,12H,3H2,1-2H3 |
InChI Key |
YQTHBLHVUIPAEY-UHFFFAOYSA-N |
SMILES |
CCC1C(NC2=CC=CC=C12)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues are compared in Table 1, focusing on substituent positions and functional groups.
Key Observations :
Key Observations :
Physical and Spectral Properties
- Hydrophobicity : this compound is more hydrophobic than hydroxy- or ketone-containing analogues (e.g., logP ~2.5 vs. ~1.8 for 3-Ethyl-5-hydroxyindolin-2-one) .
- Crystallography: Analogues like 3-(phenylimino)indolin-2-one form zigzag chains via N–H⋯O hydrogen bonds , whereas alkylated indolines likely exhibit van der Waals-dominated packing.
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